1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-" involves intricate chemical processes, including catalytic hydrogenation and nucleophilic substitution reactions. For instance, polyamides derived from similar structures, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC), are prepared through reactions involving nucleophilic substitution followed by catalytic reduction (Yang et al., 1999). These methods are indicative of the complex synthesis pathways that might be involved in creating compounds with similar backbones.

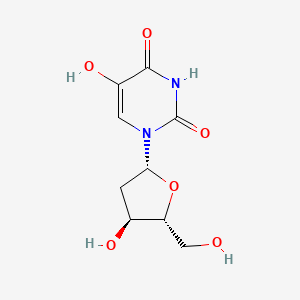

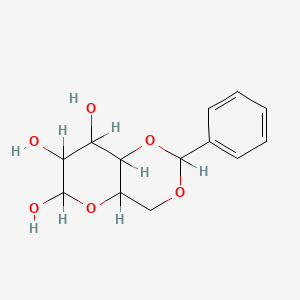

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including those similar to the compound , often features cis/trans isomerism, significantly impacting their chemical behavior and applications. The structural consequences of such isomerism have been extensively studied in uranyl ion complexes, showcasing the versatility and complexity of these molecular arrangements (Thuéry & Harrowfield, 2017).

Chemical Reactions and Properties

Chemical reactions involving cyclohexane derivatives can lead to a variety of products depending on the functional groups involved and the reaction conditions. For example, the synthesis and complexation behavior of cyclohexane-based ligands demonstrate the reactivity of such compounds in forming coordination complexes (Mayer et al., 1995).

Scientific Research Applications

Polymer Science

1,2-Cyclohexanedicarboxamide derivatives have been explored in the field of polymer science. For instance, novel polyamides of 2,5-bis(amino methyl) 1,4-dioxane (BAMD) with various acids were prepared, providing insights into the conformational flexibility and crystallinity of these compounds. These polyamides show unique properties like lower Tg and Tm compared to BAMC polyamides and good moisture-regain properties, yet remain melt processable (Akkapeddi, 1979). Similarly, the synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane were studied, revealing their good solubility in polar organic solvents and high thermal stability, indicating potential applications in high-performance materials (Yang, Hsiao & Yang, 1999).

Peptide Synthesis

Cyclohexane-bridged bis-aminoazirines were synthesized and used in peptide synthesis. This research demonstrates the applicability of these compounds in creating peptide amides, showcasing their role in the synthesis of complex organic molecules (Köttgen, Linden & Heimgartner, 2009).

Crystallography and Stereochemistry

Research in crystallography and stereochemistry has involved 1,2-Cyclohexanedicarboxamide derivatives. The study of the stereochemical aspects of the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes, for instance, provided insights into the stereochemistry of these compounds and their reactions (Wickham & Kitching, 1983). Additionally, the synthesis and absolute configuration of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate were investigated, revealing the relationship between binding affinities and chirality (Bugno et al., 1997).

Host Compound Design

The design of new host compounds, such as 1,3-diphenyl-cyclohexane-1,3-diol and its derivatives, was explored for their inclusion ability for guest compounds. These studies are crucial for understanding molecular interactions and designing molecular inclusion systems (Toda et al., 1997).

Safety And Hazards

- Toxicity : Limited information on toxicity is available. Handle with caution.

- Hazardous Properties : No specific hazards reported.

- Safety Precautions : Follow standard laboratory safety protocols.

Future Directions

Research on 1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, cis- should focus on:

- Detailed synthesis methods

- Biological activity and potential applications

- Structural modifications for improved properties

Please note that additional studies are necessary to fully understand the compound’s properties and potential applications. For more detailed information, consult relevant scientific literature123.

properties

CAS RN |

99281-50-2 |

|---|---|

Product Name |

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis- |

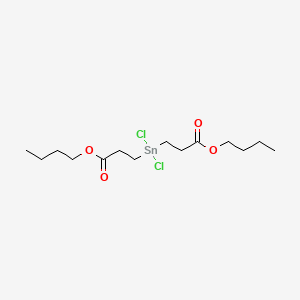

Molecular Formula |

C28H50N2O2 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

(1R,2S)-2-N,2-N-di(butan-2-yl)-1-N,1-N-dicyclohexylcyclohexane-1,2-dicarboxamide |

InChI |

InChI=1S/C28H50N2O2/c1-5-21(3)29(22(4)6-2)27(31)25-19-13-14-20-26(25)28(32)30(23-15-9-7-10-16-23)24-17-11-8-12-18-24/h21-26H,5-20H2,1-4H3/t21?,22?,25-,26+/m0/s1 |

InChI Key |

HEMVYQNWBJZPTO-BDBAHPOVSA-N |

Isomeric SMILES |

CCC(C)N(C(C)CC)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |

SMILES |

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |

synonyms |

ETH 1810 ETH-1810 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)